molecular formula C9H7NO2S B13011599 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole

6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole

Cat. No.: B13011599
M. Wt: 193.22 g/mol
InChI Key: LHKKSRONPVLRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both oxygen and sulfur atoms, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves a multistep process starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s good solubility in organic solvents suggests that it can be produced and processed using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the sulfur and nitrogen atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.

Mechanism of Action

The mechanism by which 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole exerts its effects is not fully understood. its interactions with molecular targets likely involve the sulfur and nitrogen atoms, which can participate in various chemical reactions. These interactions may affect molecular pathways related to electron transfer and redox processes .

Comparison with Similar Compounds

6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole can be compared to other heterocyclic compounds such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties that are advantageous in various applications .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C9H7NO2S/c1-2-12-8-4-9-6(10-5-13-9)3-7(8)11-1/h3-5H,1-2H2

InChI Key

LHKKSRONPVLRRK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.